molecular formula C23H18N4O B2717932 1-(2-methylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895012-75-6

1-(2-methylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2717932
CAS No.: 895012-75-6
M. Wt: 366.424
InChI Key: AVWBHXIFSAXQRX-UHFFFAOYSA-N
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Description

1-(2-methylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylphenylhydrazine with naphthalen-1-ylmethyl ketone to form the intermediate hydrazone. This intermediate is then cyclized with a suitable reagent, such as triethyl orthoformate, to yield the desired pyrazolo[3,4-d]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-methylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles like amines or thiols for substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-methylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-butyl)-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: .

    1-(naphthalen-2-ylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole: .

Uniqueness

1-(2-methylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-methylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O/c1-16-7-2-5-12-21(16)27-22-20(13-25-27)23(28)26(15-24-22)14-18-10-6-9-17-8-3-4-11-19(17)18/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWBHXIFSAXQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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